ethyl 4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylate
Overview
Description
Ethyl 4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of quinolines, which are known for their diverse biological and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylate typically involves multiple steps, starting with the construction of the quinoline core. One common approach is the Biltz synthesis, which involves the condensation of aniline derivatives with β-ketoesters under acidic conditions. The nitro group is introduced through nitration reactions, and the esterification step is achieved using ethyl chloroformate.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions are typically carried out using hydrogen gas (H2) in the presence of a palladium catalyst or using hydride donors like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of tetrahydroquinoline derivatives.
Substitution: Introduction of various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The biological activity of this compound has been explored for its potential antiviral, anti-inflammatory, and anticancer properties. It has shown promising results in inhibiting the growth of certain cancer cell lines.
Medicine: Due to its biological activity, this compound is being investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: In the chemical industry, this compound serves as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which ethyl 4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylate exerts its effects involves interaction with specific molecular targets and pathways. The nitro group plays a crucial role in the compound's biological activity, as it can undergo reduction to form reactive intermediates that interact with cellular components. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of signaling pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Quinoline derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Indole derivatives: These compounds also contain a heterocyclic ring system and are known for their wide range of pharmacological properties.
Uniqueness: Ethyl 4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylate is unique due to its specific substitution pattern and the presence of the nitro group, which imparts distinct chemical and biological properties compared to other quinoline and indole derivatives.
Properties
IUPAC Name |
ethyl 4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-2-27-21(24)17-11-6-10-15-13-8-5-9-14(13)19(22-20(15)17)16-7-3-4-12-18(16)23(25)26/h3-8,10-14,19,22H,2,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCIOCQDDTVZBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=C1NC(C3C2C=CC3)C4=CC=CC=C4[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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